molecular formula C14H10BrFO2 B6287224 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde CAS No. 2624417-13-4

3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde

Cat. No. B6287224
CAS RN: 2624417-13-4
M. Wt: 309.13 g/mol
InChI Key: LWCAMWNHYQHJPT-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde” is likely an aromatic compound due to the presence of a benzene ring in its structure. The “benzyloxy” group indicates the presence of a benzyl group attached to the oxygen atom. The “5-bromo-2-fluoro” part suggests that bromine and fluorine atoms are attached to the benzene ring. The “benzaldehyde” indicates the presence of a formyl group (-CHO) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with the aforementioned substituents. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition at the carbonyl carbon of the aldehyde group. The presence of the bromine atom might make the compound susceptible to reactions involving halogen exchange or the formation of Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

As with any chemical compound, handling “3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde” would require appropriate safety measures. The specific hazards would depend on the compound’s reactivity, toxicity, and other properties .

Future Directions

The future research directions would depend on the compound’s potential applications. It could be explored for use in pharmaceuticals, materials science, or other fields. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

5-bromo-2-fluoro-3-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-6-11(8-17)14(16)13(7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCAMWNHYQHJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde

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